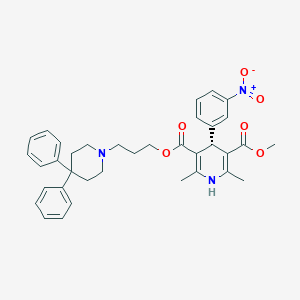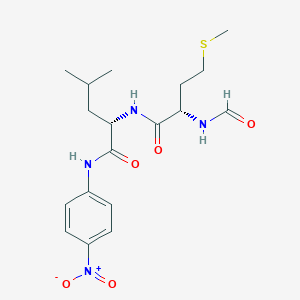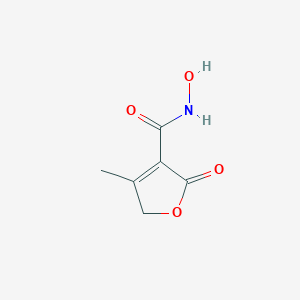
Acide 5-hydroxy-6-méthylpyridine-2-carboxylique
Vue d'ensemble
Description
5-Hydroxy-6-methylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Hydroxy-6-methylpyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Hydroxy-6-methylpyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-6-methylpyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
L’acide 5-hydroxy-6-méthylpyridine-2-carboxylique est utilisé en synthèse organique comme un bloc de construction polyvalent. Sa structure permet diverses réactions chimiques, notamment la substitution, l’élimination et le couplage, ce qui en fait un composé précieux pour la création de molécules organiques complexes .
Nanotechnologie
En nanotechnologie, les acides carboxyliques comme l’this compound sont utilisés comme modificateurs de surface. Ils aident à la dispersion et à l’incorporation de nanoparticules métalliques ou de nanostructures de carbone, qui sont essentielles au développement de nanomatériaux avancés .
Polymères
Ce composé trouve des applications dans le domaine des polymères, où il peut agir comme un monomère, un additif ou un catalyseur. Son inclusion dans les chaînes de polymères peut améliorer les propriétés du matériau, telles que la stabilité thermique et la résistance mécanique .
Produits pharmaceutiques
L’this compound est important dans les produits pharmaceutiques, où il est utilisé comme intermédiaire dans la synthèse de divers médicaments. Ses dérivés sont explorés pour leur potentiel en tant qu’inhibiteurs d’enzymes ou de récepteurs, contribuant au développement de nouveaux médicaments .
Produits agrochimiques
Les dérivés du composé sont également étudiés pour une utilisation dans les produits agrochimiques. Ils peuvent servir d’intermédiaires dans la synthèse de pesticides ou d’herbicides, aidant à la protection des cultures et à l’amélioration des rendements .
Colorants
Dans la production de colorants, l’this compound peut être utilisé comme intermédiaire. Il contribue à la synthèse de colorants complexes qui sont utilisés dans diverses industries, des textiles aux encres .
Chimie médicinale
Il joue un rôle en chimie médicinale, en particulier dans la conception d’inhibiteurs de BACE1, qui sont des agents thérapeutiques potentiels pour la maladie d’Alzheimer. L’échafaudage de la pyridine est crucial dans le développement de ces inhibiteurs .
Chimie verte
Enfin, son utilisation en chimie verte est remarquable, où elle est impliquée dans des réactions qui visent à réduire les déchets et à accroître la sécurité et l’efficacité des procédés chimiques .
Mécanisme D'action
Target of Action
Mode of Action
5-Hydroxy-6-methylpyridine-2-carboxylic acid interacts with its targets through chemical reactions. It reacts with carboxylic acids RCOOH to give an equilibrium mixture of products. It also plays a role in the oxidation of 5-formyl-3-hydroxy-2-methylpyridine 4-carboxylic acid to 3-hydroxy-2-methylpyridine 4,5-dicarboxylic acid with NAD+.
Biochemical Pathways
Analyse Biochimique
Biochemical Properties
It has been used as a starting reagent for the synthesis of other compounds . It has also been used as a ligand of a platinum complex, which showed protein kinase inhibitory action at nanomolar levels . This suggests that 5-Hydroxy-6-methylpyridine-2-carboxylic acid may interact with enzymes and proteins in biochemical reactions.
Cellular Effects
Given its role as a ligand in a platinum complex with protein kinase inhibitory action , it may influence cell function by modulating protein kinase activity. Protein kinases play crucial roles in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a ligand in a platinum complex, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Propriétés
IUPAC Name |
5-hydroxy-6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-6(9)3-2-5(8-4)7(10)11/h2-3,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGJZYTUFVQTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300077 | |
| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121447-41-4 | |
| Record name | 5-Hydroxy-6-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)









